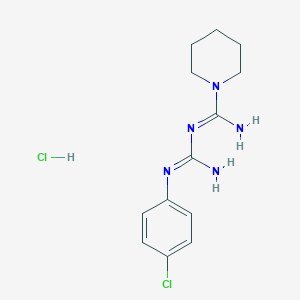

1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-, monohydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

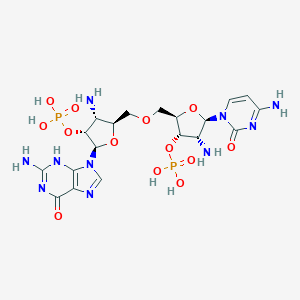

1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-, monohydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PACAP or PACAP-27 and is a neuropeptide that belongs to the VIP/secretin/glucagon family. PACAP-27 has been shown to have a wide range of biological activities, including neuroprotection, neurotrophic effects, and anti-inflammatory properties.

Wirkmechanismus

The mechanism of action of PACAP-27 is complex and involves multiple signaling pathways. PACAP-27 binds to three different receptors, PAC1, VPAC1, and VPAC2, which are G protein-coupled receptors. The binding of PACAP-27 to these receptors activates various intracellular signaling pathways, including cAMP, IP3/DAG, and MAPK/ERK. These signaling pathways mediate the biological effects of PACAP-27, such as neuroprotection, neurotrophic effects, and anti-inflammatory properties.

Biochemische Und Physiologische Effekte

PACAP-27 has a wide range of biochemical and physiological effects, depending on the target tissue and receptor. In the nervous system, PACAP-27 promotes the survival and differentiation of neurons, regulates neurotransmitter release, and modulates synaptic plasticity. In the endocrine system, PACAP-27 regulates the release of various hormones, such as insulin, glucagon, and growth hormone. In the immune system, PACAP-27 has anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and chemokines.

Vorteile Und Einschränkungen Für Laborexperimente

PACAP-27 has several advantages for lab experiments, including its stability, solubility, and specificity. PACAP-27 is stable under physiological conditions and can be easily dissolved in water or other aqueous solutions. PACAP-27 is also highly specific, binding only to its target receptors. However, PACAP-27 also has some limitations, including its cost and complexity of synthesis. PACAP-27 is a relatively expensive peptide, and its synthesis requires specialized equipment and expertise.

Zukünftige Richtungen

There are several future directions for the research on PACAP-27. One potential direction is the development of PACAP-27-based therapies for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of the role of PACAP-27 in the regulation of metabolism and energy balance, which may have implications for the treatment of obesity and diabetes. Additionally, the development of new synthetic methods for PACAP-27 may improve its accessibility and reduce its cost, making it more widely available for scientific research.

Synthesemethoden

The synthesis of PACAP-27 is a complex process that involves multiple steps. The first step is the solid-phase synthesis of the peptide chain using Fmoc-protected amino acids. The amino acids are coupled together using a coupling agent, such as HBTU or HATU, and a base, such as DIPEA or DIEA. After the peptide chain is assembled, the Fmoc protecting group is removed using a base, such as piperidine. The peptide is then cleaved from the resin using a mixture of TFA and scavengers. Finally, the peptide is purified using HPLC and characterized using analytical techniques, such as mass spectrometry and NMR.

Wissenschaftliche Forschungsanwendungen

PACAP-27 has been extensively studied for its potential applications in various fields, including neuroscience, endocrinology, and immunology. In neuroscience, PACAP-27 has been shown to have neuroprotective effects against various insults, such as ischemia, traumatic brain injury, and neurodegenerative diseases. PACAP-27 also has neurotrophic effects, promoting the survival and differentiation of neurons. In endocrinology, PACAP-27 has been shown to regulate the release of various hormones, such as insulin, glucagon, and growth hormone. In immunology, PACAP-27 has been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and chemokines.

Eigenschaften

CAS-Nummer |

19803-79-3 |

|---|---|

Produktname |

1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-, monohydrochloride |

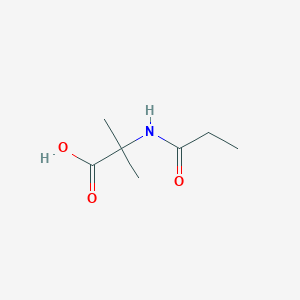

Molekularformel |

C13H19Cl2N5 |

Molekulargewicht |

316.2 g/mol |

IUPAC-Name |

N'-[N'-(4-chlorophenyl)carbamimidoyl]piperidine-1-carboximidamide;hydrochloride |

InChI |

InChI=1S/C13H18ClN5.ClH/c14-10-4-6-11(7-5-10)17-12(15)18-13(16)19-8-2-1-3-9-19;/h4-7H,1-3,8-9H2,(H4,15,16,17,18);1H |

InChI-Schlüssel |

OJBBLVVDOJOAJT-UHFFFAOYSA-N |

Isomerische SMILES |

C1CCN(CC1)/C(=N/C(=NC2=CC=C(C=C2)Cl)N)/N.Cl |

SMILES |

C1CCN(CC1)C(=NC(=NC2=CC=C(C=C2)Cl)N)N.Cl |

Kanonische SMILES |

C1CCN(CC1)C(=NC(=NC2=CC=C(C=C2)Cl)N)N.Cl |

Andere CAS-Nummern |

19803-79-3 |

Synonyme |

N-((p-Chlorophenyl)amidino)-1-piperidinecarboxamidine hydrochloride |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B34857.png)

![Furo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B34861.png)

![5-Acetamido-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B34874.png)

![(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B34876.png)